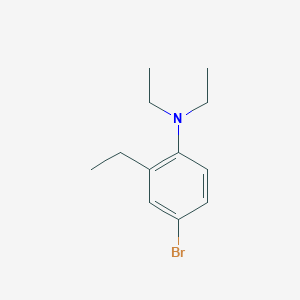![molecular formula C16H14O3 B8694021 2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)
2-[4-(4-acetylphenyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-acetylphenyl)phenyl]acetic acid, also known by its chemical name this compound, is a compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 2-[4-(4-acetylphenyl)phenyl]acetic acid are not extensively detailed in the available literature. it is known that the compound can be synthesized through organic synthesis methods involving the acetylation of biphenyl derivatives
Analyse Chemischer Reaktionen
2-[4-(4-acetylphenyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-acetylphenyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is utilized in biological studies to understand its effects on various biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(4-acetylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-acetylphenyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4’-Acetylbiphenyl-4-acetic acid: This compound shares a similar structure but may have different functional groups and properties.
Biphenyl derivatives: Various biphenyl derivatives can be compared based on their chemical structure and reactivity.
Eigenschaften
Molekularformel |
C16H14O3 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-[4-(4-acetylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(3-5-14)10-16(18)19/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
SNFKDDPUNFGXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine](/img/structure/B8693956.png)






![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)


